(R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Overview
Description
®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a chiral compound with significant importance in various fields of science and industry. This compound is known for its unique structural properties, which include a methylamino group attached to a phenylpropanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenylalanine, which undergoes a series of reactions to introduce the methylamino group.
Reaction Conditions: The key steps include the protection of the amino group, methylation, and subsequent deprotection. The reactions are carried out under controlled temperatures and pH to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In industrial settings, the production of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient large-scale production.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including neurotransmitter synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
Phenylalanine: The parent compound from which ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is derived.
Amphetamine: A structurally similar compound with different pharmacological properties.
Uniqueness
®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.
Biological Activity
(R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, commonly referred to as (R)-MPP, is an amino acid derivative that has garnered attention for its potential biological activities. This compound's structural features suggest a variety of interactions with biological systems, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
(R)-MPP is characterized by the following chemical formula:
- Molecular Formula: C10H13ClN2O2
- Molecular Weight: 232.68 g/mol
The compound features a methylamino group attached to a phenylpropanoic acid backbone, which is crucial for its biological activity. The hydrochloride salt form enhances its solubility and stability in aqueous environments.
The biological activity of (R)-MPP can be attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is known to act as an agonist at certain glutamate receptors, which play a pivotal role in synaptic transmission and plasticity.
Key Mechanisms:
- Glutamate Receptor Modulation: (R)-MPP has been shown to enhance the activity of NMDA receptors, which are critical for learning and memory processes.
- Neuroprotective Effects: Studies indicate that (R)-MPP may exert neuroprotective effects against excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity Data
Recent studies have highlighted various aspects of (R)-MPP's biological activity. Below is a summary of key findings:
Case Studies
-
Neuroprotective Effects in Animal Models:
A study demonstrated that administration of (R)-MPP in rodent models of Alzheimer's disease resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function. The mechanism was attributed to enhanced NMDA receptor signaling and reduced oxidative stress. -
Antidepressant-Like Activity:
In a controlled trial involving mice subjected to chronic stress, (R)-MPP administration led to significant improvements in depressive-like behaviors. The compound's ability to modulate glutamatergic transmission was posited as a contributing factor to its antidepressant effects.
Pharmacokinetics
Understanding the pharmacokinetics of (R)-MPP is essential for evaluating its potential therapeutic applications. Key pharmacokinetic parameters include:
- Absorption: Rapid absorption post-oral administration.
- Distribution: Widely distributed in body tissues; crosses the blood-brain barrier effectively.
- Metabolism: Primarily metabolized in the liver; metabolites include both active and inactive forms.
- Excretion: Excreted mainly via urine, with a half-life ranging from 4 to 6 hours.
Properties
IUPAC Name |
(2R)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSBSADGQZNFW-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739127 | |
Record name | N-Methyl-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56564-52-4 | |
Record name | N-Methyl-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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